molecular formula C14H19Cl3N2O B11987042 N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide

N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide

Cat. No.: B11987042
M. Wt: 337.7 g/mol
InChI Key: MUPLFFQULYFMNT-UHFFFAOYSA-N
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Description

N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide is a chemical compound with the molecular formula C14H19Cl3N2O and a molecular weight of 337.679 g/mol . This compound is known for its unique structure, which includes a butylamino group, a trichloroethyl group, and a methylbenzamide group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with N-butylamine in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide involves its interaction with specific molecular targets. The butylamino group can form hydrogen bonds with target proteins, while the trichloroethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butylamino group allows for specific interactions with biological targets, making it valuable for research applications .

Properties

Molecular Formula

C14H19Cl3N2O

Molecular Weight

337.7 g/mol

IUPAC Name

N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide

InChI

InChI=1S/C14H19Cl3N2O/c1-3-4-8-18-13(14(15,16)17)19-12(20)11-7-5-6-10(2)9-11/h5-7,9,13,18H,3-4,8H2,1-2H3,(H,19,20)

InChI Key

MUPLFFQULYFMNT-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C(Cl)(Cl)Cl)NC(=O)C1=CC=CC(=C1)C

Origin of Product

United States

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